
4-((2,5-dichlorophénylsulfonamido)méthyl)-N,N-diméthylpipéridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-((2,5-dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a chemical entity that appears to be structurally related to sulfonamide-based compounds. Sulfonamides are known for their diverse biological activities, including inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes . The presence of a piperidine ring and a carboxamide group suggests that this compound could interact with biological targets, potentially acting as an inhibitor or receptor antagonist.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of sulfonamide chemistry, as seen in the asymmetric synthesis of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, which is a structurally similar compound . The synthesis typically includes the formation of the sulfonamide linkage through the reaction of a suitable amine with a sulfonyl chloride, followed by further functionalization of the molecule to achieve the desired properties.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The X-ray crystallographic studies of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, revealed specific interactions with carbonic anhydrase II, which are different from those observed with other structurally related compounds . This suggests that subtle changes in the molecular structure of sulfonamide derivatives can significantly alter their binding interactions and biological effects.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and reactions with amines. For instance, the reaction of diethylamine, piperidine, and other amines with carbo-methoxymethyl-3,4-dimethoxybenzenesulfonyl chloride produced corresponding sulfonamido derivatives . These reactions are essential for the synthesis and functionalization of sulfonamide-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of a 2-aminobenzimidazole group in certain sulfonamide compounds has been associated with potent Class III antiarrhythmic activity, indicating that specific functional groups can confer particular pharmacological properties . The solubility, stability, and bioavailability of these compounds are also critical factors that determine their suitability for drug development.
Applications De Recherche Scientifique
- Les sulfamides, y compris ce composé, ont été historiquement utilisés comme agents antibactériens. Ils inhibent la croissance bactérienne en interférant avec la synthèse de l'acide folique, un processus crucial pour la survie bactérienne. Des chercheurs ont exploré le potentiel antibactérien de ce composé contre des souches bactériennes spécifiques, évaluant son efficacité et ses applications cliniques potentielles .
- Les sulfamides jouent un rôle essentiel en tant qu'inhibiteurs enzymatiques. Par exemple :
- Le célécoxib et le valdecoxib, tous deux contenant des parties sulfamides, sont des inhibiteurs de la COX-2 bien connus utilisés pour gérer la douleur et l'inflammation. Des recherches ont exploré des applications similaires pour notre composé, évaluant sa sélectivité et son profil de sécurité .
- Certains sulfamides présentent des effets diurétiques en inhibant l'anhydrase carbonique dans les tubules rénaux. Des chercheurs ont étudié si notre composé possède des propriétés diurétiques similaires, ce qui pourrait contribuer à la régulation de l'équilibre hydrique .
- Des études in vitro ont évalué l'activité anti-inflammatoire des sulfamides, y compris ce composé. Des chercheurs ont examiné son impact sur les voies inflammatoires et la production de cytokines, mettant en lumière son potentiel thérapeutique .
- Les sulfamides ont été explorés comme agents anticancéreux potentiels. La structure de notre composé suggère qu'il pourrait interférer avec la prolifération ou les voies de signalisation des cellules cancéreuses. Des chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, évaluant la cytotoxicité et les mécanismes d'action potentiels .
Activité antibactérienne
Inhibition enzymatique
Inhibition de la cyclooxygénase (COX)
Propriétés diurétiques
Potentiel anti-inflammatoire
Chimiothérapie anticancéreuse
Mécanisme D'action
Target of Action
It is known that sulfonamide compounds, to which this compound belongs, are often used as enzyme inhibitors . They have been applied to inhibit enzymes such as carbonic anhydrase, metalloproteinase, and serine protease . These enzymes play crucial roles in various biological processes, including fluid balance, tissue remodeling, and protein digestion, respectively .
Mode of Action
Sulfonamides generally work by inhibiting the function of their target enzymes . This inhibition can lead to disruption of the biological processes that these enzymes are involved in, potentially leading to therapeutic effects .
Biochemical Pathways
Given that sulfonamides are known to inhibit various enzymes, it can be inferred that this compound may affect multiple biochemical pathways depending on the specific enzymes it targets .
Result of Action
As a sulfonamide compound, it is likely to exert its effects through the inhibition of its target enzymes, leading to disruption of the associated biological processes .
Propriétés
IUPAC Name |
4-[[(2,5-dichlorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3S/c1-19(2)15(21)20-7-5-11(6-8-20)10-18-24(22,23)14-9-12(16)3-4-13(14)17/h3-4,9,11,18H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHFQMNRVOJTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)
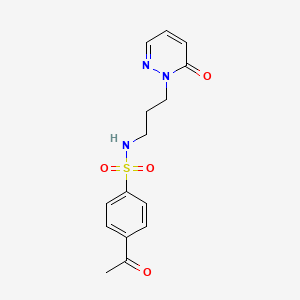
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)
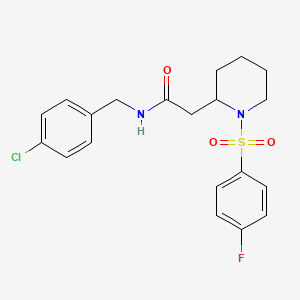
![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)
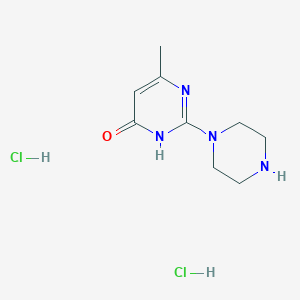
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)
![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

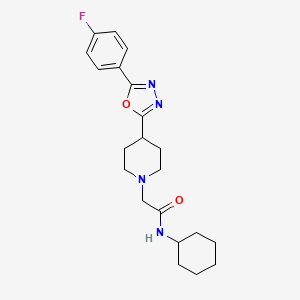

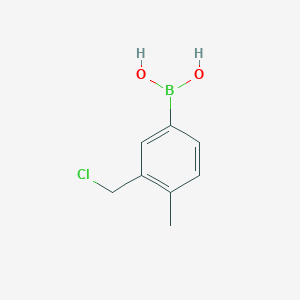
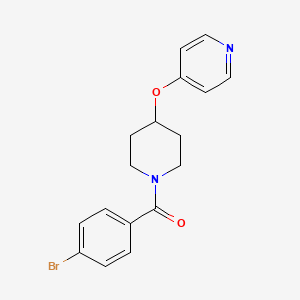
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)